1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride
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Overview
Description
1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride typically involves the reaction of methyl hydrazine with ethyl acetoacetate under controlled conditions. The reaction is carried out in the presence of a solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 78°C for a duration of 1 to 16 hours. The yield of the product can range from 66% to 100% depending on the specific conditions used .
Industrial Production Methods
Industrial production of this compound may involve scalable solvent-free reactions, which are more environmentally friendly and cost-effective. The use of diketene as a starting material has also been proposed, yielding the target compound with high efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they generally require controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amines, and other heterocyclic compounds, which can be further utilized in different applications .
Scientific Research Applications
1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-pyrazolone: A structurally similar compound used in the synthesis of various pharmaceuticals.
5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl (2-fluorophenyl) methanone: An intermediate in the synthesis of zolazepam, a tranquilizer used for wild animals.
Uniqueness
1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1,3-dimethyl-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3.ClH/c1-3-4(10)5(6(7,8)9)12(2)11-3;/h10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVHOSWAIZLKGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1N)C(F)(F)F)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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